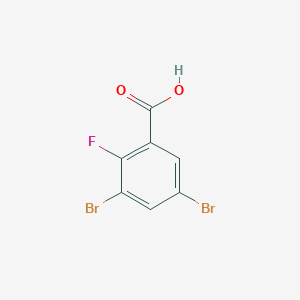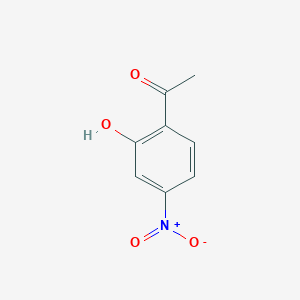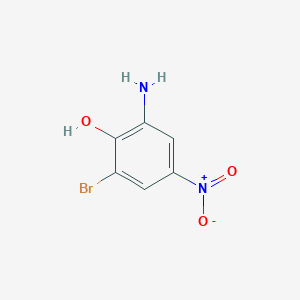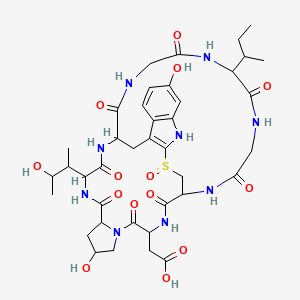
epsilon-Amanitin
Overview
Description
Epsilon-Amanitin (ε-Amanitin) is a cyclic peptide and an amatoxin . Amatoxins are found in several members of the mushroom genus Amanita . The oral LD50 of ε-amanitin is approximately 0.1 mg/kg .
Synthesis Analysis
The synthesis of amanitin analogs has been reported in the literature . A novel, rationally-designed bioactive analog and constitutional isomer of α-amanitin, 5′-hydroxy-6′-deoxy-amanitin, has been synthesized . This synthesis met the challenge of diastereoselective sulfoxidation by presenting two high-yielding and diastereoselective sulfoxidation approaches .
Molecular Structure Analysis
Epsilon-Amanitin has a molecular formula of C39H53N9O14S . Its average mass is 903.955 Da and its monoisotopic mass is 903.343262 Da .
Chemical Reactions Analysis
Amatoxins, including ε-amanitin, are potent and selective inhibitors of RNA polymerase II . They have been used to probe RNA pol II-catalysed transcription in eukaryotes .
Physical And Chemical Properties Analysis
Epsilon-Amanitin appears as a colorless, crystalline solid . It is soluble in water, ethanol, and methanol .
Scientific Research Applications
α-Amanitin Poisoning Mechanism and Treatment
- Cancer Treatment Potential :
Targeted Cancer Chemotherapy
- Combining Precision and Novel Payload :
Fungal Toxin Characterization
- Amanitins as the Most Poisonous Molecules :
Mechanism of Action
Target of Action
Epsilon-Amanitin (ε-Amanitin) is a cyclic peptide and a member of the amatoxin group, which are found in several members of the mushroom genus Amanita . The primary target of ε-Amanitin is RNA polymerase II . This enzyme plays a crucial role in the synthesis of messenger RNA (mRNA), a key molecule involved in the process of transcription, where genetic information from DNA is used to create mRNA for protein synthesis .
Mode of Action
Upon ingestion, ε-Amanitin binds to the RNA polymerase II enzyme, which completely prevents mRNA synthesis . This interaction interferes with the translocation of RNA and DNA needed to empty the site for the next round of RNA synthesis . By inhibiting RNA polymerase II, ε-Amanitin effectively halts the process of transcription, disrupting protein synthesis and leading to cell death .
Biochemical Pathways
The inhibition of RNA polymerase II by ε-Amanitin affects the fundamental process of transcription, which is part of the central dogma of molecular biology involving the conversion of DNA to RNA . This disruption affects various biochemical pathways that rely on the production of proteins for their function. For instance, it has been found that STT3B, an enzyme that adds sugar molecules to proteins, plays a part in α-amanitin toxicity .
Pharmacokinetics
It is known that ε-amanitin is soluble in water and ethanol, which may influence its absorption and distribution in the body . More research is needed to fully understand the ADME properties of ε-Amanitin and their impact on its bioavailability.
Result of Action
The binding of ε-Amanitin to RNA polymerase II prevents mRNA synthesis, leading to the cytolysis of hepatocytes (liver cells) and kidney cells . This results in severe liver and kidney injury, which can be fatal . The high lethality of ε-Amanitin is due to its potent inhibition of RNA polymerase II, causing cell death and organ failure .
Safety and Hazards
Future Directions
Amatoxins, including ε-amanitin, have been studied for their potential use in targeted cancer therapy . They have been shown to kill cancer cells that are resistant to other treatments, including dormant tumor cells . The development of antibody-drug conjugates using amanitins as payloads is a promising area of research .
properties
IUPAC Name |
2-[34-butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N9O14S/c1-5-16(2)31-36(59)41-12-28(52)42-26-15-63(62)38-22(21-7-6-19(50)8-23(21)45-38)10-24(33(56)40-13-29(53)46-31)43-37(60)32(17(3)18(4)49)47-35(58)27-9-20(51)14-48(27)39(61)25(11-30(54)55)44-34(26)57/h6-8,16-18,20,24-27,31-32,45,49-51H,5,9-15H2,1-4H3,(H,40,56)(H,41,59)(H,42,52)(H,43,60)(H,44,57)(H,46,53)(H,47,58)(H,54,55) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFILNAORONITPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N9O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028142 | |
| Record name | Epsilon-Amanitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
904.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
epsilon-Amanitin | |
CAS RN |
21705-02-2 | |
| Record name | epsilon-Amanitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021705022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epsilon-Amanitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



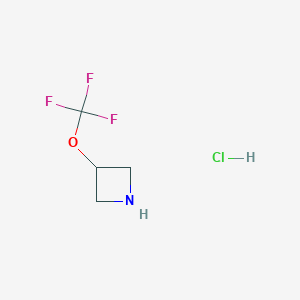


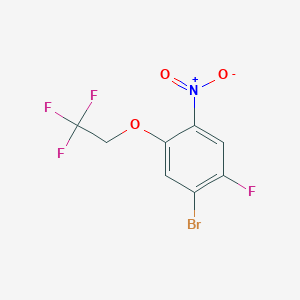
![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)
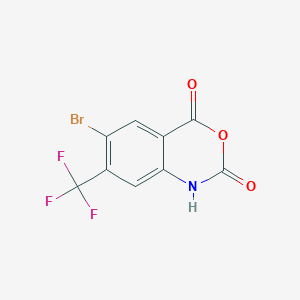

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)
